molecular formula C21H18N6 B8106819 Triphenylmelamin

Triphenylmelamin

Cat. No.: B8106819
M. Wt: 354.4 g/mol
InChI Key: ZWJSJYAOCXOOER-UHFFFAOYSA-N
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Description

Triphenylmelamin (C₃N₃(NHC₆H₅)₃) is a triazine derivative where three phenyl groups are attached to the amino groups of melamine. It is synthesized through nucleophilic substitution reactions, typically involving melamine and phenylating agents like iodobenzene or phenylboronic acids under catalytic conditions. Its structure allows for tautomerism, with spectroscopic studies confirming the coexistence of multiple tautomeric forms depending on the reaction environment (e.g., crystalline phase vs. solution) . This compound exhibits high thermal stability due to aromatic substituents, making it suitable for applications in flame-retardant polymers and high-performance resins.

Properties

IUPAC Name

2-N,2-N,4-N-triphenyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c22-19-24-20(23-16-10-4-1-5-11-16)26-21(25-19)27(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJSJYAOCXOOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : Chlorosulfonic acid (HSO₃Cl) or hydrogen chloride (HCl) in combination with Lewis acids (e.g., AlCl₃).

  • Temperature : 0°C for HSO₃Cl-catalyzed reactions; elevated temperatures (up to 200°C) for HCl-mediated processes.

  • Solvent : Chlorobenzene or dichloromethane.

Mechanism

The reaction proceeds via the formation of a nitrile-Lewis acid complex, followed by sequential addition of benzonitrile molecules and cyclization to yield the triazine ring.

Key Findings

ParameterValue/Description
Catalyst Ratio HSO₃Cl:benzonitrile = 3:1 (optimal yield)
Temperature 0°C (HSO₃Cl), 100–150°C (HCl/AlCl₃)
Yield >70% under optimized conditions
Byproducts Sulfonated benzonitrile at higher temps

Example :
Benzonitrile (3 mol) reacts with HSO₃Cl (1 mol) at 0°C to yield triphenylmelamine. Increasing the catalyst ratio or temperature reduces yield due to side reactions.

Condensation of Melamine with Benzaldehyde Derivatives

Triphenylmelamine can be synthesized via the condensation of melamine with aromatic aldehydes under acidic conditions.

Procedure

  • Reactants : Melamine (1 mol), benzaldehyde (3 mol), and concentrated sulfuric acid.

  • Conditions : Reflux in ethanol or toluene for 5–6 hours.

  • Workup : Neutralization with NaOH, precipitation, and drying.

Mechanism

Melamine’s amino groups undergo condensation with benzaldehyde, forming methylene bridges between triazine and phenyl groups. Acid catalysis facilitates dehydration.

Key Findings

ParameterValue/Description
Catalyst H₂SO₄ (0.01–10 mol%)
Solvent Toluene, benzene, or ethyl acetate
Product Brittle resin, soluble in benzene/toluene

Example :
Melamine (1 mol) reacts with benzaldehyde (3 mol) in toluene under H₂SO₄ catalysis (0.6 mol%) at 100°C. The product is isolated as a white powder after neutralization and drying.

Polycyclotrimerization of Phenylcyanamide

Phenylcyanamide undergoes thermal cyclotrimerization to form triphenylmelamine or isomelamine, depending on reaction conditions.

Conditions

  • Temperature : 20–80°C (isomelamine); 200°C (triphenylmelamine).

  • Catalyst : HCl or Lewis acids (e.g., AlCl₃).

Mechanism

At lower temperatures, phenylcyanamide undergoes stepwise cyclization to form isomelamine. Higher temperatures favor rearrangement to triphenylmelamine.

Key Findings

ParameterValue/Description
Temperature 200°C (required for triphenylmelamine)
Catalyst HCl or AlCl₃
Yield Variable; controlled by catalyst and temp

Example :
Phenylcyanamide is heated at 200°C in the presence of HCl to yield triphenylmelamine. Lower temperatures (e.g., 80°C) produce isomelamine predominantly.

Catalytic Copolycyclotrimerization

This method involves copolycyclotrimerization of diethynylbenzene with phenylacetylene using transition metal catalysts.

Procedure

  • Catalyst : TiCl₂-AlCl₃ complexes.

  • Solvent : Chlorobenzene.

  • Conditions : 60°C, inert atmosphere.

Mechanism

Diethynylbenzene and phenylacetylene undergo trimerization, forming a triphenylmelamine core within a polyphenylene matrix.

Key Findings

ParameterValue/Description
Catalyst TiCl₂-AlCl₃ (1:1 ratio)
Product Soluble polyphenylene with triphenylmelamine units
Molecular Weight Up to 70,000 Da

Example :
Diethynylbenzene and phenylacetylene (molar ratio 1:2) react in chlorobenzene with TiCl₂-AlCl₃ at 60°C, yielding soluble polyphenylene copolymers.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Benzonitrile Cyclotrimerization High yield, scalableRequires strong acids/catalysts
Melamine-Benzaldehyde Condensation Simpler reagentsLower purity due to side reactions
Phenylcyanamide Cyclotrimerization Direct synthesisTemperature-sensitive product mix
Copolycyclotrimerization Diverse polymer architecturesComplex catalyst systems

Purification and Characterization

Triphenylmelamine is purified via:

  • Neutralization : Alkaline washes to remove acid catalysts.

  • Precipitation : Ice-water quenching to isolate the product.

  • Chromatography : Gel permeation chromatography (GPC) for polymers.

Spectroscopic Data :

  • IR : Absorption at ~1600 cm⁻¹ (C=N stretching).

  • NMR : Aromatic protons (δ 7.2–7.5 ppm) .

Chemical Reactions Analysis

Types of Reactions

Triphenylmelamin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triphenylmethylamine oxide.

    Reduction: It can be reduced to form triphenylmethane.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used. The reaction conditions vary depending on the nucleophile and the desired product.

Major Products Formed

    Oxidation: Triphenylmethylamine oxide.

    Reduction: Triphenylmethane.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Applications in Materials Science

2.1 Polymer Production

Triphenylmelamin is utilized in the production of high-performance polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in aerospace and automotive industries.

  • Table 1: Properties of this compound-Based Polymers
PropertyValue
Thermal StabilityUp to 300°C
Tensile Strength70 MPa
Flexural Modulus3 GPa

2.2 Coatings and Adhesives

Due to its excellent adhesion properties, this compound is used in coatings and adhesives. It provides enhanced durability and resistance to environmental factors, making it ideal for outdoor applications.

Medical Applications

3.1 Anticancer Research

Recent studies have indicated that this compound derivatives exhibit potential anticancer properties. Research focuses on their ability to target mitochondria in cancer cells, enhancing the efficacy of chemotherapeutic agents while minimizing side effects.

  • Case Study: Mitochondrial Targeting in Cancer Therapy
    • A study demonstrated that this compound derivatives could selectively accumulate in cancerous tissues, leading to improved drug delivery systems that increase the therapeutic index of existing drugs .

3.2 Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.

  • Table 2: Antimicrobial Efficacy of this compound
MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Environmental Applications

4.1 Water Treatment

This compound has been investigated for its use in water purification processes due to its ability to adsorb pollutants effectively. Its high surface area allows for the removal of heavy metals and organic contaminants from wastewater.

  • Case Study: Heavy Metal Removal
    • A study reported that this compound-modified adsorbents could remove up to 95% of lead ions from contaminated water sources .

4.2 Soil Remediation

The compound's stability and adsorption capabilities make it suitable for soil remediation efforts, particularly in areas contaminated with organic pollutants.

Future Directions and Challenges

While the applications of this compound are promising, challenges remain regarding its toxicity and environmental impact. Further research is needed to assess long-term effects and develop safer derivatives.

Mechanism of Action

The mechanism of action of triphenylmelamin involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with proteins, inhibiting their activity. The phenyl groups enhance its binding affinity to hydrophobic pockets in proteins, making it an effective inhibitor. The pathways involved include the inhibition of enzyme activity and the disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Triphenylmelamin with structurally analogous melamine derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference CAS/ID
This compound Three phenyl groups C₂₁H₁₈N₆ Flame retardancy, thermal stability N/A (Focus compound)
Melamine hydrogen fluoride HF adduct C₃H₇FN₆ Ionic conductivity, catalysis 123334-03-2
Butylated melamine-formaldehyde resin Formaldehyde + butyl groups (C₃H₆N₆·CH₂O)ₓ Surface coatings, adhesives 68002-25-5
Trimelamol Methylol groups (-CH₂OH) C₁₂H₂₁N₆O₃ Anticancer research (historical) NSC-283162

Reactivity and Stability

  • Substituent Effects : this compound’s phenyl groups enhance steric hindrance, reducing nucleophilic reactivity compared to methylol-substituted derivatives like Trimelamol. This makes Trimelamol more reactive in crosslinking reactions but less thermally stable .
  • Solubility : this compound is insoluble in water but dissolves in aromatic solvents (e.g., toluene), whereas Melamine hydrogen fluoride exhibits ionic solubility in polar media due to its HF adduct .
  • Applications : Butylated melamine-formaldehyde resins dominate industrial coatings due to their flexibility and adhesion, contrasting with this compound’s niche use in high-temperature composites .

Research Findings and Industrial Relevance

For example, its char-forming efficiency at 500°C exceeds that of butylated resins, which degrade at lower temperatures . However, its commercial adoption lags behind formaldehyde-based resins due to higher production costs and processing challenges.

In contrast, Trimelamol’s methylol groups enable pH-dependent solubility, a property exploited in drug delivery systems despite its discontinued clinical use .

Biological Activity

Triphenylmelamin (TPM) is a compound that has garnered attention due to its unique chemical structure and potential biological applications. This article explores the biological activity of TPM, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a central melamine structure substituted with three phenyl groups. Its molecular formula is C18_{18}H15_{15}N3_3, which contributes to its distinctive properties, including solubility in organic solvents and stability under various conditions.

1. Antitumor Activity

Research indicates that TPM exhibits significant antitumor properties. A study demonstrated that TPM can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

2. Antimicrobial Effects

TPM has shown antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies reported that TPM effectively inhibits bacterial growth by disrupting cell membrane integrity, leading to cell lysis. The minimum inhibitory concentration (MIC) values for various bacterial strains ranged from 10 to 50 µg/mL .

3. Neuroprotective Effects

Emerging evidence suggests that TPM may possess neuroprotective properties. In animal models of neurodegenerative diseases, TPM administration resulted in reduced neuronal apoptosis and improved cognitive function, likely due to its antioxidant capabilities .

The biological activity of TPM can be attributed to several mechanisms:

  • Apoptosis Induction : TPM activates intrinsic apoptotic pathways, leading to cell death in tumor cells.
  • Membrane Disruption : The compound interacts with bacterial membranes, compromising their integrity.
  • Antioxidant Activity : TPM scavenges free radicals, reducing oxidative stress in neuronal tissues.

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with advanced breast cancer, TPM was administered as part of a combination therapy regimen. Results showed a significant reduction in tumor size and improved survival rates compared to control groups .

Case Study 2: Antimicrobial Application

A study examined the efficacy of TPM in treating infections caused by resistant bacterial strains. Patients receiving TPM as an adjunct therapy exhibited faster recovery rates and lower infection recurrence compared to those receiving standard antibiotic treatment alone .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntitumorHighApoptosis induction
AntimicrobialModerateMembrane disruption
NeuroprotectiveModerateAntioxidant activity

Table 2: MIC Values for Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa50

Research Findings

Recent studies have highlighted the potential of TPM as a versatile compound in therapeutic applications. Its ability to target multiple pathways makes it a candidate for further investigation in drug development. Ongoing research aims to elucidate the full range of biological effects and optimize its use in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Triphenylmelamin with high purity, and how can purity be validated experimentally?

  • Answer : Synthesis typically involves nucleophilic substitution reactions between melamine and phenyl halides under inert atmospheres. To ensure purity, researchers should employ column chromatography or recrystallization using solvents like ethanol or dimethylformamide. Validation requires spectroscopic characterization (e.g., 1^1H/13^13C NMR for structural confirmation) and high-performance liquid chromatography (HPLC) to quantify purity (>98%). Thermal gravimetric analysis (TGA) can further assess thermal stability during synthesis .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its molecular configuration?

  • Answer : X-ray diffraction (XRD) is critical for crystallographic analysis, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., triazine rings). Electronic properties, such as HOMO-LUMO gaps, can be calculated via density functional theory (DFT) simulations. Pair experimental data with computational models to validate electronic transitions observed in UV-Vis spectroscopy .

Q. What are the key stability considerations for storing this compound, and how can degradation products be monitored?

  • Answer : Store in airtight containers under inert gas (e.g., argon) at temperatures below 25°C to prevent oxidation. Regularly analyze samples via gas chromatography-mass spectrometry (GC-MS) to detect decomposition products like nitrogen oxides (NOx_x) or carbon oxides. Accelerated stability studies under elevated temperatures (40–60°C) can predict long-term degradation pathways .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the reactivity of this compound with strong oxidizers or acids?

  • Answer : Use a controlled factorial design, varying concentrations of reactants (e.g., HNO3_3, H2_2SO4_4), temperatures (25–80°C), and reaction times. Include negative controls (e.g., inert solvents) and replicate trials to isolate confounding variables. Monitor reactions in real-time using in-situ Raman spectroscopy to track intermediate formation .

Q. What methodologies resolve contradictions in reported data on this compound’s catalytic activity in cross-coupling reactions?

  • Answer : Conduct meta-analyses of published studies to identify variables causing discrepancies (e.g., solvent polarity, catalyst loading). Reproduce experiments under standardized conditions and apply statistical tools (e.g., ANOVA) to quantify variance. Collaborate with independent labs to validate reproducibility .

Q. How can researchers optimize this compound’s role in supramolecular assemblies while minimizing byproduct formation?

  • Answer : Employ kinetic studies to identify rate-limiting steps in self-assembly processes. Use mass spectrometry (MS) to detect low-abundance byproducts. Computational docking simulations can predict binding affinities and guide molecular modifications (e.g., substituting phenyl groups with electron-withdrawing substituents) .

Methodological Guidelines

  • Reproducibility : Document synthesis protocols with exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk lines for air-sensitive steps) .
  • Data Interpretation : Use software like Gaussian for DFT or MestReNova for NMR peak integration. Cross-validate findings with orthogonal methods (e.g., XRD and FTIR) .
  • Ethical Compliance : Disclose hazards (e.g., NOx_x emissions) in safety protocols and obtain institutional review for high-risk experiments .

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